molecular formula C30H22Cl2N6Ru B13811936 Dichlororuthenium;2,6-dipyridin-2-ylpyridine

Dichlororuthenium;2,6-dipyridin-2-ylpyridine

Cat. No.: B13811936
M. Wt: 638.5 g/mol
InChI Key: DGUNXPPILUFENH-UHFFFAOYSA-L
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Description

Dichlororuthenium;2,6-dipyridin-2-ylpyridine (CAS: 168922-04-1) is a ruthenium(II) coordination complex featuring a tridentate 2,6-dipyridin-2-ylpyridine ligand. This ligand consists of a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups, enabling three nitrogen donor sites for coordination to the Ru center. The compound is structurally related to other polypyridyl ruthenium complexes but distinguished by its ligand geometry, which likely influences its electronic properties, stability, and reactivity.

Properties

Molecular Formula

C30H22Cl2N6Ru

Molecular Weight

638.5 g/mol

IUPAC Name

dichlororuthenium;2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/2C15H11N3.2ClH.Ru/c2*1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;/h2*1-11H;2*1H;/q;;;;+2/p-2

InChI Key

DGUNXPPILUFENH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlororuthenium;2,6-dipyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2,6-dipyridin-2-ylpyridine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dichlororuthenium;2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .

Scientific Research Applications

Dichlororuthenium;2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Dichlororuthenium;2,6-dipyridin-2-ylpyridine exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA and proteins, leading to changes in their structure and function. These interactions can trigger a range of biological responses, such as apoptosis in cancer cells or changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Polypyridyl Complexes

Structural and Ligand-Based Differences

Table 1: Structural Comparison of Key Ruthenium Complexes
Compound Name Ligand Type Coordination Geometry Molecular Formula Molecular Weight (g/mol)
Dichlororuthenium;2,6-dipyridin-2-ylpyridine 2,6-dipyridin-2-ylpyridine (tridentate) Octahedral Not explicitly provided Not available
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) 2,2'-bipyridine (bidentate) Octahedral C₂₀H₁₆Cl₂N₄Ru·xH₂O 484.35 (anhydrous)
Tris(2,2'-bipyridyl)dichlororuthenium(II) Hexahydrate 2,2'-bipyridine (bidentate) Octahedral C₃₀H₂₄Cl₂N₆Ru·6H₂O 748.59
Tetrakis(triphenylphosphine)dichlororuthenium(II) Triphenylphosphine (monodentate) Octahedral RuCl₂(PPh₃)₄ 1043.86

Key Observations :

  • Ligand Denticity: The target compound uses a tridentate ligand, allowing stronger field stabilization compared to bidentate (2,2'-bipyridine) or monodentate (triphenylphosphine) ligands. This likely enhances its stability in redox reactions .
  • Coordination Geometry: All listed complexes adopt octahedral geometry, but the ligand arrangement varies. For example, tris(bipyridine)ruthenium(II) complexes have six nitrogen donors, whereas the target compound may have a mix of nitrogen and chloride donors .

Electronic and Photophysical Properties

Table 2: Electronic and Functional Comparisons
Compound Absorption Maxima (nm) Luminescence Quantum Yield Applications
This compound Not available Not available Potential catalysis, sensors (inferred)
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) ~450 (metal-to-ligand charge transfer) Moderate (~0.05) Photocatalysis, electrochemical studies
Tris(2,2'-bipyridyl)dichlororuthenium(II) ~454 High (~0.42) Photochemical water splitting, biosensors

Key Observations :

  • Catalytic Activity : Tris(bipyridine)ruthenium(II) is widely used in light-driven applications due to its high quantum yield, whereas the target compound’s performance in similar roles remains unexplored in the provided evidence .

Key Observations :

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